N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c24-15-5-6-17-18(10-15)26-23(32)27(22(17)29)16-3-1-2-14(9-16)21(28)25-11-13-4-7-19-20(8-13)31-12-30-19/h1-4,7-9,15,17-18H,5-6,10-12H2,(H,25,28)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHVGKQTZHTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a compound with significant biological potential, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H12ClN3O2
- Molecular Weight : 313.74 g/mol
- CAS Number : 150450-73-0
- Boiling Point : 500.8 ± 45.0 °C (predicted)
- Density : 1.471 ± 0.06 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 g/mol |
| Boiling Point | 500.8 ± 45.0 °C |
| Density | 1.471 ± 0.06 g/cm³ |
Research indicates that this compound exhibits selective inhibition of Src family kinases (SFKs), which are critical in various signaling pathways associated with cancer progression. The compound's structure allows it to bind effectively to the tyrosine kinase domain of c-Src and Abl enzymes, demonstrating high affinity and specificity at low nanomolar concentrations .
Anticancer Properties
- Inhibition of Tumor Growth : In vivo studies have shown that N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amines significantly inhibit tumor growth in xenograft models of human pancreatic cancer . The oral administration of this compound resulted in a notable increase in survival rates among treated subjects.
- Selectivity for SFKs : The compound's selectivity for SFKs over other kinases suggests a reduced risk of off-target effects, making it a promising candidate for targeted cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with a half-life of approximately 40 hours in preclinical models . This prolonged half-life supports its potential for once-daily dosing regimens, enhancing patient compliance.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Pancreatic Cancer : In a study involving c-Src-transfected fibroblast xenografts, treatment with the compound led to significant tumor regression compared to control groups .
- Selectivity Testing : A comprehensive panel of recombinant protein kinases was used to assess selectivity; results confirmed that the compound preferentially inhibited SFKs without significantly affecting other kinases involved in cellular signaling pathways .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is with a molecular weight of 472.0 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a tetrahydroquinazoline framework, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, related benzodioxole derivatives have been evaluated against various bacterial and fungal strains. These studies suggest that the presence of chloro and sulfonyl groups enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The tetrahydroquinazoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Compounds similar to this compound have shown promise as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of diseases like Alzheimer’s and Type 2 Diabetes Mellitus (T2DM). The structure–activity relationship (SAR) studies indicate that modifications to the benzamide moiety can significantly influence enzyme inhibition potency .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of benzodioxole derivatives, compounds were screened against Mycobacterium tuberculosis and various fungal strains. The results demonstrated that certain derivatives exhibited activity comparable to established antibiotics such as isoniazid and fluconazole .
Case Study 2: Anticancer Research
A series of tetrahydroquinazoline derivatives were synthesized and tested for their anticancer activity against different cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Cyclization with Carbon Disulfide
In a refluxing ethanol solution, 7-chloroanthranilic acid reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). This initiates cyclization, forming 7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (Intermediate A). The reaction mechanism involves nucleophilic attack by the anthranilate amine on CS₂, followed by intramolecular cyclization and tautomerization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Intermediate A is isolated via precipitation upon dilution with ice-cold water and purified via recrystallization from ethanol.
The introduction of the benzamide group at position 3 of the tetrahydroquinazolinone core is critical for subsequent modifications.
Amination and Acylation
Intermediate A undergoes amination at position 3 using hydrazine hydrate in ethanol, yielding 3-amino-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one . This intermediate is then acylated with 3-nitrobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C), producing 3-(3-aminophenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one .
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Hydrazine hydrate, EtOH, 80°C | 85% |
| Acylation | 3-Nitrobenzoyl chloride, TEA, DCM | 78% |
| Reduction | H₂ (1 atm), Pd/C, MeOH | 90% |
Formation of the Benzamide Moiety
The benzamide group is introduced via coupling the quinazolinone intermediate with 3-carboxybenzoic acid .
Activation and Coupling
3-Carboxybenzoic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in DCM. The activated acid reacts with the amine-functionalized quinazolinone to form 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide (Intermediate B).
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI·HCl (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | DCM |
| Reaction Time | 18 hours |
| Yield | 82% |
Introduction of the Benzodioxolylmethyl Group
The final step involves coupling Intermediate B with (2H-1,3-benzodioxol-5-yl)methylamine to install the N-substituted benzodioxole moiety.
Amide Bond Formation
Intermediate B is treated with (2H-1,3-benzodioxol-5-yl)methylamine in the presence of COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] and N,N-diisopropylethylamine (DIPEA) in DMF. This yields the final product after purification via column chromatography.
Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | COMU (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Yield | 75% |
Analytical Characterization
The synthesized compound is validated using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis confirms a purity of >98% with a retention time of 12.7 minutes (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated to optimize yield and scalability:
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| EDCI·HCl Coupling | Amide bond formation | High yield, mild conditions | Requires anhydrous solvents |
| COMU-Mediated Coupling | Final amidation | Efficient, room temperature | Cost of reagents |
| Reductive Amination | Nitro group reduction | High selectivity | Requires H₂ gas |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzodioxole and tetrahydroquinazolinone precursors. Key steps include:
- Acylation : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .
- Cyclization : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form the tetrahydroquinazolinone core .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. What spectroscopic and analytical methods are recommended for structural characterization?
A combination of techniques is critical:
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzodioxole methylene at δ 4.8–5.2 ppm, sulfanylidene at δ 2.1–2.5 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, S-H stretch at 2550–2600 cm) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C–S bond length ~1.68 Å in sulfanylidene groups) .
- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H] calculated within 2 ppm error) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax = 270–320 nm) .
- Stability Profiling : Incubate at 37°C in PBS and human liver microsomes; monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can catalytic reaction conditions be optimized for large-scale synthesis?
- Catalyst Screening : Compare Pd(PPh), Pd(OAc), and ligands (e.g., Xantphos) for cyclization efficiency .
- CO Surrogates : Test formic acid derivatives (e.g., ammonium formate) at 80–120°C to maximize yield (target >75%) .
- Kinetic Analysis : Use in situ FT-IR to track intermediate formation and adjust reaction time (typically 6–12 hours) .
Q. What strategies resolve contradictions in reported biochemical target specificity?
- Enzyme Assays : Test against PPTase enzymes (e.g., AcpS and PptT) using -radiolabeled substrates to quantify inhibition (IC) .
- SAR Studies : Synthesize analogues with modified sulfanylidene or benzodioxole groups to isolate pharmacophore contributions .
- Computational Docking : Use AutoDock Vina to model interactions with bacterial PPTase active sites (e.g., ΔG ≤ -8 kcal/mol suggests high affinity) .
Q. How can structural discrepancies between computational and crystallographic data be addressed?
- DFT Optimization : Compare B3LYP/6-31G(d)-predicted geometries with experimental X-ray data (RMSD ≤ 0.2 Å acceptable) .
- Torsional Analysis : Validate dihedral angles (e.g., benzamide C–N–C–O) using Mercury software .
- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···O) contributing to crystal packing .
Q. What methodologies enable the design of analogues with improved pharmacological activity?
- Bioisosteric Replacement : Substitute the sulfanylidene group with carbonyl or imino groups to enhance metabolic stability .
- Fragment-Based Design : Screen 50–100 fragment libraries (MW < 300 Da) for binding to PPTase using SPR .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and reduce CYP3A4 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
